In Vivo Survival Superiority: 0% vs 75% Mortality in Orthotopic Pancreatic Cancer Model
In an orthotopic SUIT-2 human pancreatic cancer xenograft model, FF-10502 treatment resulted in 0% mortality at day 128 post-transplantation with tumor regression and minimal metastasis, compared to 75% mortality in gemcitabine-treated mice at the same time point [1]. This represents an absolute survival difference of 75 percentage points.
| Evidence Dimension | Mortality rate at day 128 |
|---|---|
| Target Compound Data | 0% mortality (0/20 mice); tumor regression; little metastasis |
| Comparator Or Baseline | Gemcitabine: 75% mortality (15/20 mice) |
| Quantified Difference | Absolute mortality reduction of 75 percentage points |
| Conditions | Orthotopic SUIT-2 human pancreatic cancer xenograft model in mice; intravenous administration at 240 or 480 mg/kg once weekly starting 7 days post-transplantation for 18 weeks; follow-up to 128 days; n=20/group |
Why This Matters
This in vivo survival advantage represents a material differentiation for procurement decisions when selecting compounds for pancreatic cancer xenograft studies where gemcitabine has known limited efficacy.
- [1] Mima S, Kakinuma C, Higuchi T, et al. FF-10502, an antimetabolite with novel activity on dormant cells, is superior to gemcitabine for targeting pancreatic cancer cells. J Pharmacol Exp Ther. 2018;366(1):125-135. DOI: 10.1124/jpet.118.248740. PMID: 29653962. View Source
